molecular formula C20H15ClFN3O3S B11380631 Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11380631
M. Wt: 431.9 g/mol
InChI Key: RITQMQUBPLSXOW-UHFFFAOYSA-N
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Description

Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with a chlorinated and fluorinated benzyl thio group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the chlorinated and fluorinated benzyl thio group. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like amines or halides.

Scientific Research Applications

Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate: This compound has a similar structure but features a trifluoroethyl thio group instead of a benzyl thio group.

    Pyrimidin-4-yl derivatives: Various derivatives of pyrimidin-4-yl exhibit similar chemical properties and applications.

Uniqueness

Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17_{17}H16_{16}ClF N5_{5}O2_{2}S
  • Molecular Weight : 396.86 g/mol

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Its mechanism involves the inhibition of specific enzymes crucial for bacterial survival, which could position it as a candidate for tuberculosis treatment.

Anticancer Potential

Studies have demonstrated that this compound shows cytotoxic effects on various cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell death in tumor cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in nucleotide synthesis and metabolism, disrupting cellular proliferation in cancerous cells.
  • Signal Transduction Modulation : It may also modulate signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer progression and survival .

Case Studies

  • Study on Antitubercular Activity :
    • Objective : To evaluate the effectiveness against Mycobacterium tuberculosis.
    • Findings : The compound demonstrated an IC50 value significantly lower than standard treatments, indicating potent activity against resistant strains.
  • Cytotoxicity Assay :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Methods : MTT assay was used to determine cell viability.
    • Results : The compound exhibited a dose-dependent reduction in cell viability across multiple cancer cell lines, with notable efficacy in breast and lung cancer models .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntitubercularMycobacterium tuberculosis< 1
CytotoxicityMCF-7 (breast cancer)15
A549 (lung cancer)20

Properties

Molecular Formula

C20H15ClFN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

methyl 2-[[5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H15ClFN3O3S/c1-28-19(27)13-7-3-5-9-16(13)24-18(26)17-14(21)10-23-20(25-17)29-11-12-6-2-4-8-15(12)22/h2-10H,11H2,1H3,(H,24,26)

InChI Key

RITQMQUBPLSXOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

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